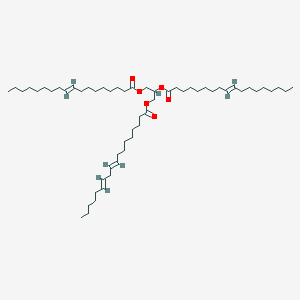

1,2-Dioleoyl-3-linoleoyl-rac-glycerol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a complex organic compound that belongs to the class of esters. This compound is characterized by its long-chain fatty acid esters, which are commonly found in various natural oils and fats. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol typically involves esterification reactions. One common method is the reaction of glycerol with three different fatty acids: octadeca-9,12-dienoic acid, octadec-9-enoic acid, and octadec-9-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of immobilized enzymes as catalysts is also explored to make the process more environmentally friendly and cost-effective.

化学反応の分析

Types of Reactions

1,2-Dioleoyl-3-linoleoyl-rac-glycerol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form epoxides and hydroxylated derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated esters.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH₄) are used for substitution reactions.

Major Products

The major products formed from these reactions include epoxides, hydroxylated esters, and saturated esters, depending on the reaction conditions and reagents used.

科学的研究の応用

Nutritional Applications

1,2-Dioleoyl-3-linoleoyl-rac-glycerol is recognized for its potential health benefits due to its fatty acid profile, which includes oleic and linoleic acids. These unsaturated fatty acids are associated with several health benefits:

- Cardiovascular Health : The consumption of unsaturated fats, particularly oleic acid, is linked to improved heart health. Studies have shown that diets rich in oleic acid can help lower LDL cholesterol levels and reduce the risk of heart disease .

- Anti-inflammatory Properties : Linoleic acid has been noted for its anti-inflammatory effects, which can contribute to reducing the risk of chronic diseases such as obesity and diabetes .

Food Industry Applications

In the food industry, this compound is used as a functional ingredient due to its emulsifying properties:

- Emulsification : This compound acts as an emulsifier in food products, helping to stabilize mixtures of oil and water. Its ability to form stable emulsions makes it valuable in products such as salad dressings, sauces, and dairy products .

- Fat Replacement : Due to its low trans fat content, it can be used as a healthier alternative to traditional fats in various food formulations .

Pharmaceutical Applications

The pharmaceutical industry has explored the use of this compound in drug delivery systems:

- Liposome Formation : This compound can be utilized in the formulation of liposomes for drug delivery. Liposomes are spherical vesicles that can encapsulate drugs, enhancing their bioavailability and stability .

- Targeted Drug Delivery : The unique properties of this triacylglycerol allow for the development of targeted delivery systems that can improve the therapeutic efficacy of medications by ensuring they reach specific tissues or cells .

Research Findings and Case Studies

Several studies have documented the applications and benefits of this compound:

作用機序

The mechanism of action of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport. The molecular targets include enzymes involved in lipid metabolism and receptors on the cell surface.

類似化合物との比較

Similar Compounds

Glycerol tristearate: A similar ester with saturated fatty acids.

Glycerol trioleate: An ester with three oleic acid molecules.

Glycerol tripalmitate: An ester with palmitic acid.

Uniqueness

The uniqueness of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol lies in its combination of unsaturated fatty acids, which imparts distinct physical and chemical properties. These properties make it particularly useful in research related to lipid metabolism and membrane dynamics.

生物活性

1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) is a triacylglycerol composed of two oleic acid chains at the sn-1 and sn-2 positions and one linoleic acid chain at the sn-3 position. This unique structure imparts significant biological activities, influencing various physiological processes. This article reviews the biological activity of OOL, focusing on its roles in energy storage, cell signaling, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for OOL is C57H102O6, with a molecular weight of approximately 883.416 g/mol. The specific arrangement of fatty acids in OOL affects its physical properties and biological functions, particularly in relation to membrane dynamics and cellular interactions.

Biological Functions

Energy Storage

As a triacylglycerol, OOL serves as a crucial energy reserve in adipose tissues. Its composition allows for efficient energy storage and mobilization during periods of metabolic demand.

Cell Signaling

OOL plays a significant role in cell signaling pathways. Research indicates that the fatty acid composition can modulate receptor interactions and membrane fluidity, affecting signal transduction processes. For instance, the presence of linoleic acid has been associated with anti-inflammatory effects through the modulation of eicosanoid production .

Metabolic Implications

Studies have shown that OOL influences lipid metabolism and may impact conditions such as obesity and insulin resistance. Its unique fatty acid profile can affect the synthesis of bioactive lipids that regulate metabolic pathways .

Comparative Analysis with Related Compounds

The biological activity of OOL can be compared to other triacylglycerols with varying fatty acid compositions. The following table summarizes some related compounds:

| Compound Name | Fatty Acid Composition | Unique Features |

|---|---|---|

| 1,2-Dioleoyl-3-stearoyl-rac-glycerol | Oleic (sn-1 & sn-2), Stearic (sn-3) | Higher saturation level due to stearic acid |

| 1,2-Dilinoleoyl-3-stearoyl-rac-glycerol | Linoleic (sn-1 & sn-2), Stearic (sn-3) | Increased polyunsaturation |

| 1-Palmitoyl-2,3-dioleoyl glycerol | Palmitic (sn-1), Oleic (sn-2 & sn-3) | Intermediate saturation level |

Research Findings

Recent studies have highlighted the multifaceted roles of OOL in various biological contexts:

- Anti-inflammatory Effects : OOL has been shown to modulate inflammatory responses by influencing cytokine production and immune cell activation. This is particularly relevant in conditions such as obesity-related inflammation .

- Neuronal Signaling : Investigations into neuronal signaling pathways indicate that OOL may have neuroprotective effects, enhancing synaptic plasticity through its influence on membrane composition .

- Cancer Research : Emerging data suggest that OOL may play a role in cancer biology by affecting apoptosis pathways and cellular proliferation mechanisms. Its specific fatty acid composition could influence tumor growth dynamics .

Case Studies

Several case studies illustrate the diverse biological activities of OOL:

- Case Study 1 : A study examining the effects of dietary fats on inflammation found that diets rich in OOL reduced markers of inflammation in obese mice models, suggesting potential therapeutic applications for metabolic syndrome .

- Case Study 2 : In a clinical trial assessing lipid profiles in patients with cardiovascular disease, supplementation with oils high in OOL showed improvements in lipid metabolism and reduced arterial stiffness .

特性

分子式 |

C57H102O6 |

|---|---|

分子量 |

883.4 g/mol |

IUPAC名 |

[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16+,28-25+,29-26+,30-27+ |

InChIキー |

JTMWOTXEVWLTTO-CGFQLDJTSA-N |

異性体SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。